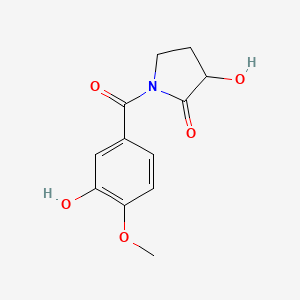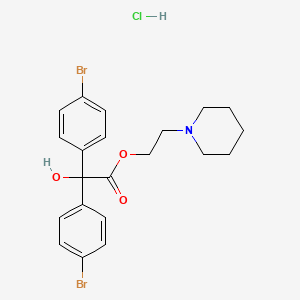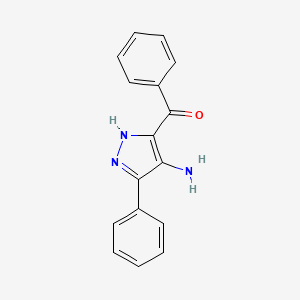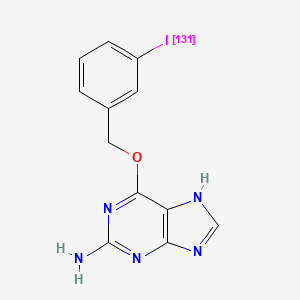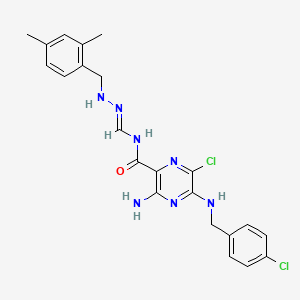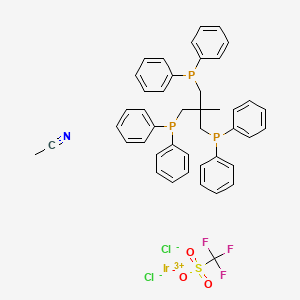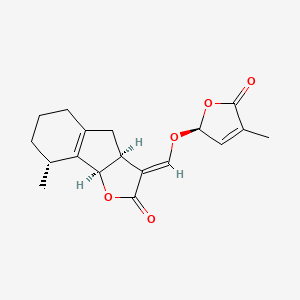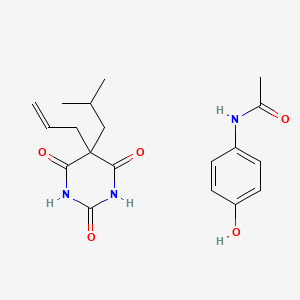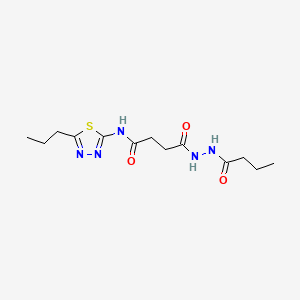
Butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-, 2-(1-oxobutyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-, 2-(1-oxobutyl)hydrazide is a complex organic compound characterized by the presence of a butanoic acid backbone, a thiadiazole ring, and a hydrazide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-, 2-(1-oxobutyl)hydrazide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Butanoic Acid Backbone: The butanoic acid moiety is introduced through esterification or amidation reactions.
Hydrazide Formation: The hydrazide group is formed by reacting the intermediate compound with hydrazine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring or the hydrazide group.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-, 2-(1-oxobutyl)hydrazide has potential applications as a pharmacophore. It can be used in the design of drugs targeting specific enzymes or receptors due to its ability to form hydrogen bonds and interact with biological macromolecules.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various applications.
Mécanisme D'action
The mechanism of action of butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-, 2-(1-oxobutyl)hydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid derivatives: Compounds with similar butanoic acid backbones but different substituents.
Thiadiazole derivatives: Compounds containing the thiadiazole ring with various functional groups.
Hydrazides: Compounds with hydrazide groups attached to different backbones.
Uniqueness
The uniqueness of butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-, 2-(1-oxobutyl)hydrazide lies in its combination of functional groups, which confer specific reactivity and potential applications. The presence of the thiadiazole ring, in particular, distinguishes it from other butanoic acid derivatives and hydrazides, providing unique chemical and biological properties.
Propriétés
Numéro CAS |
124840-98-8 |
|---|---|
Formule moléculaire |
C13H21N5O3S |
Poids moléculaire |
327.41 g/mol |
Nom IUPAC |
4-(2-butanoylhydrazinyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C13H21N5O3S/c1-3-5-10(20)15-16-11(21)8-7-9(19)14-13-18-17-12(22-13)6-4-2/h3-8H2,1-2H3,(H,15,20)(H,16,21)(H,14,18,19) |
Clé InChI |
ZDZBWWBPKPHFEJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN=C(S1)NC(=O)CCC(=O)NNC(=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



